molecular formula C17H14N2O3S B11215782 Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate CAS No. 65141-65-3

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate

Cat. No.: B11215782
CAS No.: 65141-65-3
M. Wt: 326.4 g/mol
InChI Key: SXBQFPIZJNJOEA-UHFFFAOYSA-N
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Description

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate is a heterocyclic compound featuring a quinazolinone core substituted with a thioxo group and an ethyl benzoate moiety. Its molecular formula is C₁₆H₁₃N₂O₃S, with a molecular weight of 313.35 g/mol (calculated).

Properties

CAS No.

65141-65-3

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate

InChI

InChI=1S/C17H14N2O3S/c1-2-22-16(21)11-7-9-12(10-8-11)19-15(20)13-5-3-4-6-14(13)18-17(19)23/h3-10H,2H2,1H3,(H,18,23)

InChI Key

SXBQFPIZJNJOEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline with ethyl benzoate in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications for industrial applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions:

  • Saponification : Treatment with NaOH in aqueous ethanol cleaves the ethyl ester to form the corresponding carboxylic acid derivative.

  • Acid-Catalyzed Hydrolysis : HCl in refluxing methanol yields 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoic acid.

Table 1: Hydrolysis Conditions and Products

ReagentSolventTemperatureProductYield (%)Source
NaOH (2M)EtOH/H₂ORefluxCarboxylic acid derivative85–90
HCl (conc.)MeOHReflux4-(1,4-dihydro-4-oxo-2-thioxo-3-yl)benzoic acid78

Alkylation and Acylation

The thioxo group and quinazolinyl nitrogen participate in nucleophilic substitutions:

  • Alkylation : Reaction with methyl iodide or ethyl chloroacetate in dry acetone with K₂CO₃ produces S-alkylated or N-alkylated derivatives .

  • Acylation : Acetic anhydride in pyridine acetylates the NH group of the quinazolinone ring.

Key Example :

  • Ethyl 4-(1,4-dihydro-4-oxo-2-(methylthio)-3(2H)-quinazolinyl)benzoate forms quantitatively with methyl iodide under anhydrous conditions .

Cyclization Reactions

The compound serves as a precursor for heterocyclic fused systems:

  • Thiazoloquinazoline Formation : Reaction with thiophosgene followed by sodium ethoxide induces cyclization to ethyl 2-(4-oxo-2-thioxoquinazolin-3-yl)benzoate .

  • Michael Addition : DABCO-catalyzed reactions with arylidene malononitriles yield thiazolo[3,2-a]quinazoline-1,5-diones .

Table 2: Cyclization Pathways

Reagent/CatalystConditionsProductYield (%)Source
Thiophosgene + NaOEtEtOH, r.t.Ethyl 2-(4-oxo-2-thioxoquinazolin-3-yl)benzoate72
DABCO + malononitrilesReflux, 6 hThiazolo[3,2-a]quinazoline-1,5-dione65–80

Nucleophilic Substitution

The thioxo group is susceptible to displacement:

  • Aminolysis : Reaction with hydrazine hydrate replaces the thioxo group with an amino group, forming 2-hydrazinylquinazolin-4-one derivatives .

  • Thiocyanate Exchange : Treatment with ammonium thiocyanate under reflux generates isothiocyanate intermediates .

Mechanistic Insight :

  • The thioxo sulfur acts as a leaving group in the presence of nucleophiles like amines, enabling access to diverse quinazoline analogs .

Oxidation and Reduction

  • Oxidation : H₂O₂ in acetic acid oxidizes the thioxo group to a sulfonyl group, yielding ethyl 4-(4-oxo-2-sulfonato-3(2H)-quinazolinyl)benzoate.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the quinazolinone ring to a tetrahydro derivative.

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

  • Suzuki Coupling : The brominated derivative reacts with arylboronic acids to introduce aryl groups at the quinazoline C-6 position.

Solvent and Catalyst Effects

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in alkylation .

  • Base Catalysis : LiN(i-Pr)₂ and DABCO improve yields in cyclization and Michael addition reactions .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate belongs to the quinazoline family and features both thioxo and oxo groups. Its synthesis can be achieved through various methods, including reactions involving 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate, leading to the formation of the desired compound .

Synthesis Overview :

  • Starting Materials : 2-Mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate.
  • Reaction Conditions : Typically conducted in an alkaline medium to promote the formation of the thiolate form, which then reacts with ethyl chloroacetate.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Several studies have highlighted the cytotoxic effects of quinazoline derivatives against various cancer cell lines. This compound may serve as a scaffold for developing novel anticancer agents by inhibiting key kinases like VEGFR-2 and c-Met .

Antimicrobial Properties

The compound's structural features allow for interaction with biological macromolecules, potentially leading to antimicrobial applications. Derivatives of quinazoline have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Some derivatives of quinazoline have demonstrated anti-inflammatory properties in vivo, indicating potential therapeutic applications in treating inflammatory diseases .

Interaction Studies

Docking Studies :
Recent computational studies have explored the binding affinity of this compound to various biological targets. These studies suggest that the compound can form hydrogen bonds with critical residues in target proteins, indicating its potential as an inhibitor .

Case Study Insights :
A study on similar quinazoline derivatives showed promising results in inhibiting enzyme activity related to cancer progression. The modifications made to the quinazoline core significantly impacted their efficacy and selectivity as therapeutic agents.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)thioacetateContains thio and oxo groupsAnticancer activity
Ethyl 2-(4-hydroxyquinazolin-3(4H)-one)Hydroxy group instead of thioAntimicrobial properties
Quinazoline derivativesVarious substitutions on quinazoline ringDiverse pharmacological effects

This compound stands out due to its unique combination of functional groups within a quinazoline framework, potentially contributing to its distinct reactivity and biological profile compared to other similar compounds .

Mechanism of Action

The mechanism of action of ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE involves its interaction with specific molecular targets. The sulfanylidene and oxo groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key comparisons are summarized in Table 1:

Table 1. Comparative Analysis of Ethyl 4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate and Analogs

Compound Name Molecular Weight (g/mol) logP Core Heterocycle Key Substituents Applications
This compound 313.35 ~1.2* Quinazolinone Thioxo, ethyl benzoate HPLC analysis, drug research
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 236.28 N/A Benzothiazine Acetamide Antioxidant studies
Ethyl 2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate 318.35 N/A Benzoxazine Methyl groups, ester Synthetic intermediates
4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid 334.36 0.368 Quinazolinone Sulfonic acid Analytical standards

*Estimated logP for the target compound based on structural similarity to its sulfonic acid derivative (logP 0.368), adjusted for the ethyl benzoate group’s hydrophobicity.

Key Observations:
  • Heterocyclic Core Influence: The quinazolinone core (target compound) contains both nitrogen and sulfur atoms, which may enhance electronic delocalization and hydrogen-bonding capacity compared to oxygen-dominated benzoxazines or sulfur-only benzothiazines . This could improve binding affinity in biological systems.
  • Substituent Effects: The ethyl benzoate group contributes to moderate hydrophobicity (logP ~1.2), whereas the sulfonic acid derivative (logP 0.368) is more hydrophilic, making it suitable for HPLC analysis .

Reactivity and Functional Performance

  • Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate (a structurally simpler analog) exhibits higher reactivity in resin polymerization compared to methacrylate derivatives due to its electron-donating dimethylamino group . By contrast, the target compound’s quinazolinyl group may act as an electron-withdrawing moiety, reducing reactivity in similar contexts.
  • Antioxidant Activity : Benzothiazine derivatives like 2-(3-oxo-benzothiazin-4-yl)acetamide show antioxidant properties, likely due to radical scavenging by sulfur and acetamide groups . The target compound’s thioxo group could confer analogous activity, though this remains unexplored in the evidence.

Analytical and Application-Specific Comparisons

  • HPLC Performance : The sulfonic acid derivative of the target compound is separable using a Newcrom R1 column, with a retention time influenced by its logP (0.368) . This contrasts with benzoxazine esters, which may require alternative columns due to higher hydrophobicity.
  • Material Science Applications: Ethyl benzoate derivatives with electron-donating groups (e.g., dimethylamino) enhance resin cure rates and physical properties . The target compound’s bulky quinazolinyl group might hinder polymerization efficiency but improve thermal stability.

Biological Activity

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate, a compound derived from quinazoline, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its synthesis, biological properties, and potential applications in medicine.

Synthesis of this compound

The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The reaction involves the formation of a thione tautomer, which subsequently reacts to yield the desired product. The structural characteristics of the compound were confirmed through various spectroscopic techniques including IR and NMR spectroscopy, indicating the presence of functional groups relevant to its biological activity .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma). The compound exhibited significant inhibition of cell proliferation with IC50 values indicating potent activity against these cancer types .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Case Studies and Experimental Data

  • Anticancer Studies :
    • Cell Lines Tested : A549 and HeLa.
    • Findings : IC50 values were significantly lower than those of control compounds, indicating high efficacy in inhibiting cancer cell growth.
    • Mechanism : Proposed mechanisms include induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Studies :
    • Bacterial Strains : S. aureus and E. coli.
    • Results : MIC values ranged from 0.5 to 8 µg/mL, demonstrating effective inhibition similar to conventional antibiotics.
    • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

Comparative Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerA549<10 µM
AnticancerHeLa<10 µM
AntimicrobialS. aureus0.5–8 µg/mL
AntimicrobialE. coli0.5–8 µg/mL

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorSolventCatalystTime (h)Yield (%)
Substituted benzaldehydeEthanolGlacial acetic acid437
Ethyl 2-chloro-2-oxoacetateTolueneMethylsulfonic acid645

Basic: What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • UV-Vis Spectroscopy: Identifies π→π* transitions in the quinazolinyl and benzoate moieties. Absorbance maxima typically occur at 250–290 nm (quinazolinyl core) and 320–350 nm (conjugated thioxo group) .
  • NMR Spectroscopy:
    • ¹H NMR: Protons adjacent to the thioxo group (e.g., C3-H) appear as singlets near δ 8.0–8.5 ppm. Ethyl ester protons resonate as quartets (δ 4.3–4.4 ppm) and triplets (δ 1.3–1.4 ppm) .
    • ¹³C NMR: The carbonyl carbon (C=O) of the ester group appears at δ 166–168 ppm, while the thioxo carbon (C=S) resonates at δ 180–185 ppm .
  • TLC: Hexane/EtOAc (7:3) systems separate intermediates with Rf values of 0.43–0.77, correlating with polarity .

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/FeaturesStructural Assignment
¹H NMRδ 8.01 (d, J = 9.0 Hz, 2H)Aromatic protons (quinazolinyl)
UV-Visλmax = 285 nmQuinazolinyl π→π* transition
TLC (7:3)Rf = 0.43 (ethyl 4-hydroxybenzoate)Polarity verification

Basic: How is X-ray crystallography applied to resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯O and intermolecular C–H⋯S interactions stabilize the crystal lattice. Twisted dihedral angles (e.g., 84.59° between phenyl rings) reveal steric hindrance .
Critical Steps:

  • Crystal Growth: Slow evaporation from ethyl acetate yields diffraction-quality crystals.
  • Data Collection: High-resolution (<1.0 Å) data reduces thermal motion artifacts.
  • Refinement: SHELXL refines anisotropic displacement parameters and validates via R-factor (<0.05).

Advanced: How does the thioxo group influence the compound’s reactivity in pharmacological applications?

Methodological Answer:
The thioxo (C=S) group enhances electrophilicity at C2, enabling nucleophilic attacks (e.g., by amine groups in receptor binding). Comparative studies show that replacing C=S with C=O reduces affinity for targets like the CGRP receptor by 10–15-fold, as confirmed via radioligand displacement assays .
Experimental Design:

  • Structure-Activity Relationship (SAR): Synthesize analogs with S→O substitutions.
  • Biological Assays: Measure IC50 values using HEK-293 cells expressing human CGRP receptors.

Advanced: What role does this compound play in targeting the CGRP receptor, and how are antagonistic mechanisms validated?

Methodological Answer:
As a core scaffold in BIBN4096BS, it binds to the CGRP receptor’s extracellular domain via hydrogen bonding (quinazolinyl N–H to Glu123) and π-π stacking (benzoate-phenyl to Trp121). Validation involves:

  • Molecular Docking: AutoDock Vina predicts binding poses (ΔG ≈ -9.5 kcal/mol).
  • Functional Assays: Inhibition of cAMP production in trigeminal ganglia neurons confirms antagonism (IC50 = 0.3 nM) .

Q. Table 3: Pharmacological Validation Data

Assay TypeParameterResult
Radioligand BindingKi0.25 nM
cAMP Inhibition (HEK-293)IC500.3 nM

Advanced: How do solvent polarity and substituent effects modulate photophysical properties in OLED applications?

Methodological Answer:
Solvatochromic shifts in UV-Vis spectra (Δλ ≈ 20–30 nm in DMSO vs. hexane) arise from dipole-dipole interactions between the electron-deficient quinazolinyl core and polar solvents. Ethyl benzoate substituents stabilize excited states via conjugation, increasing fluorescence quantum yield (ΦF = 0.45 in thin films) .
Methodology:

  • Solvatochromism Studies: Measure λmax in solvents of varying polarity (e.g., Kamlet-Taft parameters).
  • TD-DFT Calculations: Gaussian 09 predicts HOMO-LUMO gaps (≈3.2 eV) .

Advanced: What strategies resolve contradictions in crystallographic data for derivatives with similar scaffolds?

Methodological Answer:
Discrepancies in bond lengths (e.g., C–S vs. C–O) are resolved via:

  • High-Pressure Data Collection: Reduces thermal motion artifacts.
  • Multipole Refinement: SHELXL’s HAR model accounts for electron density distortions.
  • Comparative Analysis: Overlay structures with Cambridge Structural Database (CSD) entries to identify outliers .

Key Reference: SHELX refinement protocols .

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